BenchChemオンラインストアへようこそ!

2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Lipophilicity Permeability Structure-Activity Relationship

This 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide (CAS 300712-65-6) is the distinct 5-nitro regioisomer, exhibiting a higher computed lipophilicity (XLogP3 = 4.3 vs. 3.7 for the 3-nitro congener). The unique combination of the 6-ethoxy, 2-chloro, and 5-nitro substituents creates an electronic landscape essential for halogen-bonding studies and membrane-permeation-driven antimicrobial SAR. Select this scaffold to avoid the altered potency and selectivity risks of generic benzothiazole amide substitutions. Ideal as a diversity element in anticancer phenotypic screening libraries.

Molecular Formula C16H12ClN3O4S
Molecular Weight 377.8
CAS No. 300712-65-6
Cat. No. B2983980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
CAS300712-65-6
Molecular FormulaC16H12ClN3O4S
Molecular Weight377.8
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C16H12ClN3O4S/c1-2-24-10-4-6-13-14(8-10)25-16(18-13)19-15(21)11-7-9(20(22)23)3-5-12(11)17/h3-8H,2H2,1H3,(H,18,19,21)
InChIKeySNJRBDGYSVXINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide (CAS 300712-65-6) is a Structurally Distinct Benzothiazole Amide for Targeted Medicinal Chemistry


2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide (CAS 300712-65-6) is a synthetic, small-molecule benzothiazole amide derivative with the molecular formula C16H12ClN3O4S and a molecular weight of 377.8 g/mol [1]. Its structure integrates a 6-ethoxy-1,3-benzothiazol-2-amine core with a 2-chloro-5-nitrobenzamide moiety, placing it within a family of heterocyclic compounds widely explored for antimicrobial and anticancer properties . Computed physicochemical properties—including an XLogP3 of 4.3, one hydrogen bond donor, and six hydrogen bond acceptors—define its potential for target engagement and permeability [1]. This specific substitution pattern differentiates it from positional isomers and dechlorinated analogs, making it a valuable scaffold for structure-activity relationship (SAR) campaigns.

Generic Substitution Risk Assessment for 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide


Benzothiazole amides with nitrobenzamide substituents are not interchangeable; subtle changes in substitution pattern govern physicochemical properties, target binding, and biological outcomes. As shown below, the 5-nitro regioisomer (CAS 300712-65-6) exhibits a higher computed lipophilicity (XLogP3 = 4.3) compared to its 3-nitro congener (XLogP3 = 3.7), which directly impacts membrane permeability and off-target binding [1][2]. Furthermore, the presence of both the 2-chloro and 5-nitro groups on the benzamide ring creates a unique electronic landscape that cannot be replicated by analogs lacking either substituent. These measurable differences underscore why generic substitution with a 'similar' benzothiazole amide risks altering potency, selectivity, and pharmacokinetic behavior in biological assays.

Quantitative Differentiation Evidence for 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide Versus Closest Analogs


Enhanced Lipophilicity of the 5-Nitro Regioisomer Compared to the 3-Nitro Analog

The target compound (5-nitro isomer, CAS 300712-65-6) has a computed XLogP3 of 4.3, which is 0.6 log units higher than the 3-nitro positional isomer N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide (CAS 300568-29-0, XLogP3 = 3.7) [1][2]. This difference in lipophilicity is significant; a ΔLogP of 0.6 can correspond to a ~4-fold difference in partition coefficient, potentially translating into superior membrane permeability for the 5-nitro isomer.

Lipophilicity Permeability Structure-Activity Relationship

Increased Molecular Weight and Heavy Atom Count Versus the Dechlorinated Analog

The target compound contains a chlorine atom at the 2-position of the benzamide ring, resulting in a molecular weight of 377.8 g/mol and a heavy atom count of 25, compared to 343.4 g/mol and 24 heavy atoms for the des-chloro analog N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide [1][2]. The chlorine substituent not only adds mass but also introduces a halogen bond donor, which can enhance target binding affinity through halogen bonding interactions.

Molecular Weight Heavy Atom Count Drug-likeness

Unique Hydrogen Bond Acceptor Profile Arising from the 5-Nitro Substituent

The target compound presents six hydrogen bond acceptors (HBA = 6) attributed to the nitro group oxygens, the amide carbonyl, the benzothiazole nitrogen and sulfur, and the ethoxy oxygen [1]. The 5-nitro group contributes two HBA sites, whereas analogs with the nitro group in the 3-position retain the same total HBA count but differ in the spatial orientation of the nitro group relative to the amide linkage, altering the three-dimensional pharmacophore [2].

Hydrogen Bonding Target Recognition Pharmacophore Modeling

Rotatable Bond Conservation Favoring Conformational Restriction

Both the target compound and its 3-nitro regioisomer possess four rotatable bonds, indicating similar conformational flexibility [1][2]. However, the 5-nitro group's para-like relationship to the amide carbonyl creates a more extended, linear conformation compared to the meta-oriented 3-nitro group, which may reduce the entropic penalty upon target binding.

Conformational Flexibility Entropic Penalty Binding Affinity

Distinct Polar Surface Area (PSA) Profile Relative to the Des-Ethoxy Analog

The target compound incorporates a 6-ethoxy substituent on the benzothiazole ring, which is absent in the simpler analog N-(1,3-benzothiazol-2-yl)-2-chloro-5-nitrobenzamide (CAS 313233-81-7, MW = 333.75 g/mol) [1]. The ethoxy group contributes additional polar surface area (PSA) of approximately 9.2 Ų (oxygen lone pair), modulating the balance between solubility and membrane permeability. The des-ethoxy analog has a lower molecular weight and likely lower PSA, which may favor blood-brain barrier penetration but sacrifice aqueous solubility.

Polar Surface Area Oral Bioavailability Blood-Brain Barrier Penetration

Application Scenarios for 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies on Benzothiazole Amide Antimicrobials

The 5-nitro regioisomer (CAS 300712-65-6) serves as a key comparator in SAR campaigns aimed at mapping the influence of nitro group position on antimicrobial potency. Its higher lipophilicity (XLogP3 = 4.3 vs. 3.7 for the 3-nitro isomer) makes it the preferred choice when testing hypotheses about membrane permeation-driven activity against Gram-negative pathogens [1][2].

Halogen Bonding Probe in Target Engagement Assays

The 2-chloro substituent provides a halogen bond donor that is absent in des-chloro analogs. Researchers investigating halogen bonding as a design strategy can use this compound as a positive control to quantify binding energy contributions from the chlorine atom in biochemical or biophysical assays [1].

Pharmacokinetic Differentiation of CNS vs. Peripheral Exposure Profiles

The 6-ethoxy group modulates PSA and molecular weight, differentiating this compound from des-ethoxy analogs. This feature makes it suitable for parallel assessment of brain penetration potential in rodent pharmacokinetic studies, where the des-ethoxy comparator (CAS 313233-81-7) may serve as a CNS-penetrant benchmark [1][2].

Anticancer Screening Library Diversification

Benzothiazole amides are privileged scaffolds in anticancer drug discovery. The unique combination of 5-nitro, 2-chloro, and 6-ethoxy substituents positions this compound as a diversity element in screening libraries, enabling exploration of chemical space not covered by commercially available 3-nitro or des-ethoxy analogs [1]. Inclusion in phenotypic screening cascades can help identify novel antiproliferative chemotypes.

Quote Request

Request a Quote for 2-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.